1-Benzyl-2-bromobenzene

Organic Synthesis Intermediate Physicochemical Properties

1-Benzyl-2-bromobenzene (CAS 23450-18-2) is a brominated aromatic compound characterized by a benzyl substituent and a bromine atom at the ortho-position of a phenyl ring. It is a standard laboratory reagent with a molecular weight of 247.13 g/mol.

Molecular Formula C13H11B
Molecular Weight 247.13 g/mol
CAS No. 23450-18-2
Cat. No. B3021675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-bromobenzene
CAS23450-18-2
Molecular FormulaC13H11B
Molecular Weight247.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=CC=C2Br
InChIInChI=1S/C13H11Br/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2
InChIKeyDLCYFIIONMLNAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-Benzyl-2-bromobenzene (CAS 23450-18-2) Technical and Sourcing Overview


1-Benzyl-2-bromobenzene (CAS 23450-18-2) is a brominated aromatic compound characterized by a benzyl substituent and a bromine atom at the ortho-position of a phenyl ring . It is a standard laboratory reagent with a molecular weight of 247.13 g/mol . The compound is an established intermediate in organic synthesis, with its primary applications centered on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, where the aryl bromide serves as an electrophilic partner for carbon-carbon bond formation [1].

Why Direct Substitution of 1-Benzyl-2-bromobenzene with In-Class Analogs is Not Advisable


Direct substitution of 1-Benzyl-2-bromobenzene with a generic aryl bromide or benzyl halide introduces significant uncertainty in reaction outcomes. The compound's specific ortho-benzyl substitution pattern dictates a unique steric and electronic environment that profoundly influences its reactivity in palladium-catalyzed cross-coupling reactions [1]. In Suzuki-Miyaura reactions, the benzylic C(sp³)-Br bond and the aryl C(sp²)-Br bond exhibit distinct oxidative addition kinetics, a feature absent in simpler analogs like 4-bromotoluene or benzyl bromide. Consequently, attempts at generic substitution can lead to altered regioselectivity, competitive side reactions, and unpredictable yields, underscoring the need for compound-specific optimization [2].

Quantitative Evidence Guide for 1-Benzyl-2-bromobenzene (CAS 23450-18-2) vs. Analogs


Comparative Physicochemical Properties of 1-Benzyl-2-bromobenzene vs. 2-Bromobenzyl Bromide

This evidence provides a baseline physicochemical comparison between the target compound and a common analog, 2-bromobenzyl bromide. Data on molecular weight, density, and boiling point are presented to highlight their distinct physical forms and handling requirements [1]. This serves as foundational supporting evidence for material selection.

Organic Synthesis Intermediate Physicochemical Properties

1-Benzyl-2-bromobenzene in Double Suzuki Cross-Coupling: A Class-Level Performance Expectation

While direct comparative yield data for the target compound is unavailable, class-level inference can be drawn from a systematic study on ortho-bromobenzyl bromides in double Suzuki cross-coupling reactions [1]. The study indicates that these compounds can be efficiently transformed into unsymmetrical diarylmethanes, with a general preference for multi-coupling over mono-coupling observed under specific catalytic conditions. The target compound's structural similarity suggests it is a viable substrate for this type of sequential coupling, a property not shared by simple mono-halogenated benzyl compounds.

Cross-Coupling Suzuki-Miyaura Reaction Selectivity

Reactivity of 2-Bromobenzyl Alcohols vs. Chloro Analogs in Palladium-Catalyzed Annulation

This evidence is a cross-study comparison of a structurally related compound class, 2-bromobenzyl alcohols, with their chloro analogs in a palladium-catalyzed synthesis of dihydroisobenzofurans [1]. The study demonstrates that both bromo- and chloro-substrates are suitable for the tandem Sonogashira coupling/cyclization process, achieving good yields under identical microwave conditions. This provides a useful benchmark for the expected reactivity of 2-bromophenyl derivatives, suggesting that the bromine atom in 1-benzyl-2-bromobenzene is likely a competent leaving group for similar palladium-catalyzed transformations.

Catalysis Heterocycle Synthesis Microwave Synthesis

Best-Fit Research Scenarios for Procuring 1-Benzyl-2-bromobenzene (CAS 23450-18-2)


Synthesis of Unsymmetrical Diaryl- and Heteroarylmethanes via Sequential Cross-Coupling

Procurement is most justified for projects involving the construction of unsymmetrical diarylmethane or heteroarylmethane scaffolds. The compound's ortho-benzyl bromide structure is specifically suited for sequential cross-coupling strategies, where the benzylic and aryl bromides can be differentiated and reacted in a controlled manner [1]. This is a more complex application than standard mono-couplings, for which simpler and often cheaper alternatives exist.

Building Block for Diazocine Molecular Switches

1-Benzyl-2-bromobenzene and its derivatives are noted as starting materials in the synthesis of diazocines, a class of novel molecular switches [1]. Procuring this compound is directly relevant for materials science research groups working on these specific bridged azobenzene systems, as the reported synthetic routes rely on this structural motif.

Intermediate for Complex Heterocyclic Synthesis via Tandem Catalysis

Based on cross-study inference from related 2-bromobenzyl substrates, this compound is a suitable candidate for the development of tandem or cascade catalytic processes, such as palladium-catalyzed alkynylation/annulation sequences to form oxygen-containing heterocycles [1]. Procurement is recommended for methodological studies focused on expanding the scope of these advanced synthetic transformations.

Technical Documentation Hub

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